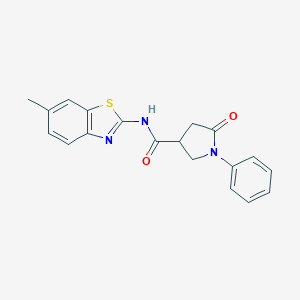

N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, commonly known as MBZP, is a compound that belongs to the class of benzodiazepines. It is a psychoactive drug that has been used for its anxiolytic and sedative effects.

Applications De Recherche Scientifique

MBZP has been used in scientific research for various purposes. It has been found to be effective in reducing anxiety and inducing sedation in animal models. It has also been used to study the effects of benzodiazepines on the central nervous system and to investigate the role of GABA receptors in anxiety and sleep disorders.

Mécanisme D'action

MBZP acts on the GABA-A receptor, which is a ligand-gated ion channel that mediates the effects of GABA, the major inhibitory neurotransmitter in the brain. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and the sedative and anxiolytic effects of the drug.

Biochemical and Physiological Effects

The biochemical and physiological effects of MBZP are similar to those of other benzodiazepines. It induces sedation, reduces anxiety, and has anticonvulsant and muscle relaxant properties. It also affects cognitive function, including memory and attention, and may cause drowsiness, dizziness, and impaired coordination.

Avantages Et Limitations Des Expériences En Laboratoire

MBZP has several advantages for lab experiments. It is easy to synthesize and has a well-established mechanism of action. It has been extensively studied in animal models and has been found to be effective in inducing sedation and reducing anxiety. However, there are also limitations to its use. It has a relatively short half-life and may require repeated administration to maintain its effects. It may also cause side effects, such as drowsiness and impaired coordination, which may affect the outcome of experiments.

Orientations Futures

There are several future directions for research on MBZP. One area of interest is the development of more potent and selective GABA-A receptor modulators that have fewer side effects. Another area of research is the investigation of the long-term effects of benzodiazepines on cognitive function and the risk of addiction and dependence. Additionally, the use of MBZP in the treatment of sleep disorders and anxiety disorders in humans warrants further investigation.

Conclusion

In conclusion, MBZP is a benzodiazepine compound that has been used in scientific research for its sedative and anxiolytic effects. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While MBZP has several advantages for lab experiments, its use should be carefully considered due to its potential side effects and the risk of addiction and dependence.

Méthodes De Synthèse

The synthesis of MBZP involves the reaction of 6-methyl-2-aminobenzothiazole with acetylacetone, followed by the reaction of the resulting product with phenylhydrazine and pyrrolidine-2,3-dione. The final product is obtained by recrystallization from ethanol.

Propriétés

Formule moléculaire |

C19H17N3O2S |

|---|---|

Poids moléculaire |

351.4 g/mol |

Nom IUPAC |

N-(6-methyl-1,3-benzothiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |

InChI |

InChI=1S/C19H17N3O2S/c1-12-7-8-15-16(9-12)25-19(20-15)21-18(24)13-10-17(23)22(11-13)14-5-3-2-4-6-14/h2-9,13H,10-11H2,1H3,(H,20,21,24) |

Clé InChI |

PLSJFSHVBXQZNM-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |

SMILES canonique |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)

![3-methyl-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B270745.png)

![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270746.png)